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Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen

exposure and mediated by an IgE-dependent activation of mast cells. A key intracellular

signaling molecule in this pathway is the Spleen tyrosine kinase (Syk). R112, an investigational

Syk kinase inhibitor, was developed as a potential therapeutic agent for allergic rhinitis. This

technical guide provides an in-depth overview of the investigational studies on R112,

summarizing key clinical and preclinical data, detailing experimental methodologies, and

visualizing the underlying mechanisms and workflows.

Core Mechanism of Action: Syk Kinase Inhibition
R112 is a potent and reversible inhibitor of Syk kinase. The binding of an allergen to IgE

antibodies complexed with the high-affinity IgE receptor (FcεRI) on the surface of mast cells

and basophils triggers a signaling cascade that is critically dependent on Syk kinase. By

inhibiting Syk, R112 effectively blocks the downstream signaling events that lead to mast cell

degranulation and the release of pro-inflammatory mediators, such as histamine, leukotrienes,

and cytokines. This targeted inhibition of a central node in the allergic inflammatory cascade

formed the scientific rationale for the clinical investigation of R112 in allergic rhinitis.

Signaling Pathway of R112 in Mast Cell Inhibition
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Caption: R112 inhibits Syk kinase, a critical step in the FcεRI signaling pathway in mast cells.

Preclinical Investigational Studies
In vitro studies were conducted to determine the potency and mechanism of R112.

In Vitro Efficacy Data
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Parameter Value Description

Syk Kinase Inhibition

IC50 226 nM

The half maximal inhibitory

concentration for Syk kinase

activity.

Ki 96 nM
The inhibitory constant for

R112 binding to Syk kinase.

Mast Cell and Basophil

Inhibition

Tryptase Release (Mast Cells)

EC50
353 nM

The half maximal effective

concentration for inhibiting

anti-IgE-mediated tryptase

release.

Histamine Release (Basophils)

EC50
280 nM

The half maximal effective

concentration for inhibiting

anti-IgE-mediated histamine

release.

Allergen-Induced Histamine

Release (Basophils) EC50
490 nM

The half maximal effective

concentration for inhibiting

dust mite allergen-induced

histamine release.

Inhibition of Pro-inflammatory

Mediators

LTC4 Secretion EC50 0.115 µM

The half maximal effective

concentration for inhibiting

leukotriene C4 secretion.

TNF-α Secretion EC50 2.01 µM

The half maximal effective

concentration for inhibiting

tumor necrosis factor-alpha

secretion.
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GM-CSF Secretion EC50 1.58 µM

The half maximal effective

concentration for inhibiting

granulocyte-macrophage

colony-stimulating factor

secretion.

IL-8 Secretion EC50 1.75 µM

The half maximal effective

concentration for inhibiting

interleukin-8 secretion.

Experimental Protocols: In Vitro Assays
Syk Kinase Inhibition Assay (General Protocol):

A biochemical assay was likely employed to determine the IC50 and Ki values. A typical

protocol would involve:

Reagents: Recombinant human Syk kinase, a specific peptide substrate for Syk, ATP

(adenosine triphosphate), and R112 at varying concentrations.

Procedure:

Syk kinase is incubated with the peptide substrate and ATP in a suitable buffer.

R112 is added at a range of concentrations to the reaction mixture.

The kinase reaction is allowed to proceed for a defined period.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using methods such as radioisotope labeling (e.g., ³²P-ATP) followed by

autoradiography, or through antibody-based detection methods (e.g., ELISA) using a

phospho-specific antibody.

Data Analysis: The percentage of Syk kinase inhibition is calculated for each R112

concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

The Ki value is determined through kinetic studies, often using the Cheng-Prusoff equation.

Mast Cell and Basophil Degranulation Assays (General Protocol):
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Cell Culture: Human mast cells or basophils are cultured and sensitized with human IgE.

Stimulation: The IgE-sensitized cells are then challenged with either an anti-IgE antibody to

cross-link the FcεRI receptors or a specific allergen (e.g., dust mite extract).

Treatment: R112 is added to the cells at various concentrations prior to or concurrently with

the stimulation.

Mediator Release Measurement:

Histamine Release: The cell supernatant is collected, and the histamine concentration is

measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

Tryptase Release: Tryptase activity in the supernatant is measured using a chromogenic

substrate.

Data Analysis: The percentage of inhibition of mediator release is calculated for each R112

concentration, and the EC50 value is determined from the dose-response curve.

Clinical Investigational Studies: Phase II Trials
Two key Phase II clinical trials evaluated the efficacy and safety of an intranasal formulation of

R112 in patients with seasonal allergic rhinitis.

Phase II "Park Study"
This study was designed to evaluate the efficacy of R112 in a naturalistic setting with high

pollen exposure.
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Parameter R112 Group Placebo Group p-value

Number of

Participants
160 159 -

Baseline Global

Symptom Complex

(GSC) Score

~18/32 ~18/32 -

Reduction in GSC

Score (AUC over 8

hours)

7.0 units 5.4 units 0.0005

Improvement in

Individual GSC

Symptoms

Statistically Significant - < 0.05

Study Design: A double-blind, placebo-controlled, randomized study conducted over two

days at two separate park locations during the spring of 2004.

Participant Population: 319 volunteers with a history of symptomatic seasonal allergic

rhinitis.

Intervention: Intranasal R112 (3 mg per nostril) or a vehicle placebo administered every 4

hours for two doses.

Primary Outcome: The primary efficacy endpoint was the difference in the reduction of the

Global Symptom Complex (GSC) score, measured as the area under the curve (AUC) over

an 8-hour period from baseline, between the R112 and placebo groups. The GSC scale

evaluated symptoms such as sneezing, runny nose/sniffles, itchy nose, and stuffy nose, with

a maximum possible score of 32.

Key Findings: R112 demonstrated a statistically significant improvement in the GSC score

compared to placebo. A significant improvement in symptoms was observed as early as 45

minutes after dosing, with a duration of action exceeding 4 hours. Adverse effects were

reported to be indistinguishable between the two groups and were clinically insignificant.

Phase II 7-Day Comparative Study
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This study aimed to evaluate the efficacy of R112 over a longer duration and in comparison to

an active comparator.

Parameter R112 Group Placebo Group
Beconase AQ®
Group

Number of

Participants
150 (approx.) 150 (approx.) 75 (approx.)

Primary Endpoint

(Change in TNSS)

No Statistically

Significant Difference

from Placebo

- Superior to Placebo

Study Design: A randomized, double-blind, placebo-controlled, and active-comparator

(Beconase AQ® - beclomethasone) study conducted over a 7-day period.

Participant Population: 396 patients with a history of seasonal allergic rhinitis for at least the

previous two years. The study was conducted at 25 centers across the United States.

Intervention: Twice-daily dosing of intranasal R112, placebo, or Beconase AQ®. The trial

included a screening period where patients discontinued other allergy medications, followed

by a placebo run-in period before randomization.

Primary Outcome: The primary endpoints were safety and efficacy, with efficacy measured

by the Total Nasal Symptom Severity (TNSS) rating scale. The TNSS is a scale that typically

assesses five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal

drip.

Key Findings: In this study, R112 failed to show a statistically significant difference from

placebo in improving nasal allergy symptoms, which was the primary endpoint. The active

comparator, Beconase AQ®, was superior to placebo. Rigel Pharmaceuticals, the developer

of R112, announced these disappointing results in December 2005.

Experimental Workflow: Phase II Clinical Trials
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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